molecular formula C14H14N4OS B2798905 N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172557-92-4

N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2798905
CAS No.: 1172557-92-4
M. Wt: 286.35
InChI Key: ATJQRJMTGCAFAT-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position and a 1-methylpyrazole-3-carboxamide moiety at the 2-position. This scaffold is notable for its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and anticancer compounds. The ethyl group on the benzothiazole ring and the methyl substituent on the pyrazole are critical for modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-9-5-4-6-11-12(9)15-14(20-11)16-13(19)10-7-8-18(2)17-10/h4-8H,3H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJQRJMTGCAFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide with structurally or functionally related compounds, focusing on substituent effects, pharmacological targets, and activity profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Target/Activity Notable Findings Reference
This compound (Target Compound) 4-ethylbenzothiazole, 1-methylpyrazole Hypothesized kinase or antimicrobial activity Structural analogs show antibacterial and kinase-modulating properties .
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8) 3,4-dichlorophenyl, nitro group c-Abl kinase activation Enhanced kinase activation due to electron-withdrawing nitro group .
N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Acrylamide linker, thiazole-pyridine hybrid CDK7 inhibition (anticancer) Demonstrated potency in CDK7 inhibition for cancer therapy .
N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide Coumarin-benzimidazole hybrid Antitubercular, antimalarial, antioxidant Broad-spectrum activity attributed to coumarin’s redox properties .
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Phenylpyrazole, methylacetamide Unspecified (likely antimicrobial or kinase-related) Spectral data confirm stability of the thiazole-pyrazole scaffold .

Key Observations

Substituent Impact on Activity: The ethyl group in the target compound may enhance lipophilicity compared to the 3,4-dichlorophenyl substituent in compound 8, which likely improves membrane permeability but reduces polarity . Nitro groups (as in compound 8) or coumarin moieties (as in ) introduce distinct electronic effects, influencing target binding.

Unlike the cannabinoid receptor ligands in , which prioritize G-protein coupling, the target compound’s rigid heterocyclic structure may favor enzyme inhibition (e.g., kinases or microbial targets) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows amide coupling protocols similar to compound 8 (HATU/DIPEA in DMF), but the absence of sterically hindered groups (e.g., dichlorophenyl) may simplify purification .

Q & A

Q. How can cross-disciplinary data (e.g., crystallography and bioassays) be integrated to prioritize analogs for preclinical testing?

  • Multivariate analysis correlates structural descriptors (e.g., hydrogen-bond donors, polar surface area) with bioactivity. Machine learning models (e.g., random forests) trained on crystallographic data predict efficacy, enabling rational prioritization .

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